DK-139
Description
Overview of Chalcone (B49325) Derivatives in Biomedical Research
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one structure, represent a significant class of natural and synthetic compounds. They are considered precursors to flavonoids and isoflavonoids and are widely distributed in plants. mdpi.comherts.ac.uk The presence of a reactive α,β-unsaturated carbonyl system in their structure contributes to their varied pharmacological properties. herts.ac.ukopenaccessjournals.comspandidos-publications.comscielo.br
The investigation into the biological activities of chalcones has a rich history, stemming from their presence in traditional medicinal plants. nih.govnih.gov Early research focused on isolating and identifying naturally occurring chalcones and exploring their potential therapeutic uses. nih.gov The relative ease of synthesizing chalcone derivatives in the laboratory using reactions like Claisen-Schmidt condensation further accelerated research in this area, allowing for the creation of numerous analogs with modified structures and potentially enhanced activities. herts.ac.ukopenaccessjournals.comspandidos-publications.comscielo.br This historical context has established chalcones as a privileged scaffold in medicinal chemistry. nih.govuni.lu
Preclinical studies have revealed a broad spectrum of therapeutic potential for chalcones and their derivatives. These compounds have demonstrated significant bioactivities, including antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective effects. mdpi.comherts.ac.ukopenaccessjournals.comspandidos-publications.comscielo.brnih.govuni.luthegoodscentscompany.commetabolomicsworkbench.orgnih.gov Research has explored their ability to modulate various biological targets and signaling pathways relevant to disease pathogenesis. thegoodscentscompany.commetabolomicsworkbench.org The diverse pharmacological profile observed in preclinical settings underscores the potential of the chalcone scaffold for the development of new therapeutic agents. openaccessjournals.comnih.govtandfonline.com
Identification and Classification of DK-139 as a Synthetic Chalcone Derivative
This compound, chemically identified as 2'-Hydroxy-2,3,5'-trimethoxychalcone (B1236198), is classified as a synthetic derivative of the chalcone scaffold. thegoodscentscompany.commdpi.com Its structure features methoxy (B1213986) groups and a hydroxyl group substituted on the aromatic rings linked by the characteristic α,β-unsaturated carbonyl system of chalcones. thegoodscentscompany.com This compound was developed through chemical synthesis, allowing for specific structural modifications aimed at potentially enhancing or targeting particular biological activities. scielo.br
Significance of this compound in Current Preclinical Pharmacology
This compound holds significance in current preclinical pharmacology due to its demonstrated biological activities, particularly in the context of inflammation and cancer. mdpi.com Its investigation contributes to the broader understanding of how structural modifications to the chalcone core can influence pharmacological properties. Preclinical studies on this compound aim to elucidate its mechanisms of action and evaluate its potential as a lead compound for further drug development efforts. The research into this compound exemplifies the ongoing exploration of synthetic chalcone derivatives for their therapeutic potential.
Detailed Research Findings on this compound
Preclinical research has begun to uncover the specific biological activities and underlying mechanisms of this compound. Studies have primarily focused on its anti-inflammatory and anti-cancer properties.
One area of investigation has explored this compound's effects on inflammatory responses. Research in BV2 microglial cells, a model for central nervous system immune cells, demonstrated that this compound exerts anti-inflammatory effects. mdpi.com It was found to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response. mdpi.com Mechanistically, this compound inhibited the Akt/IκB kinase (IKK)/NF-κB signaling pathway, which is crucial in mediating inflammatory gene expression. Specifically, this compound blocked the lipopolysaccharide (LPS)-induced phosphorylation of IκB and p65/RelA NF-κB, preventing their nuclear translocation and transcriptional activity. This inhibition led to a reduction in the expression of downstream inflammatory mediators such as COX-2, iNOS, and IL-1β.
| Inflammatory Pathway Modulation by this compound in BV2 Microglial Cells |
| Suppresses TLR4-mediated inflammatory response. mdpi.com |
| Inhibits Akt/IκB kinase (IKK)/NF-κB signaling pathway. |
| Blocks LPS-induced phosphorylation of IκB and p65/RelA NF-κB. |
| Reduces expression of COX-2, iNOS, and IL-1β. |
In the context of cancer research, this compound has been investigated for its potential to inhibit tumor cell behavior. Studies using MDA-MB-231 human breast cancer cells have shown that this compound can suppress the invasive capability of these cells induced by tumor necrosis factor alpha (TNFα). This effect was linked to the inhibition of NF-κB-mediated GROα expression. By inhibiting IκB kinase (IKK), this compound reduced TNFα-induced GROα gene promoter activity. Furthermore, this compound was observed to prevent TNFα-induced cell migration and F-actin formation in these breast cancer cells. These findings suggest a potential role for this compound in inhibiting processes crucial for tumor metastasis.
| Anti-cancer Effects of this compound in MDA-MB-231 Breast Cancer Cells |
| Suppresses TNFα-induced invasive capability. |
| Inhibits NF-κB-mediated GROα expression. |
| Reduces TNFα-induced GROα gene promoter activity via IKK inhibition. |
| Prevents TNFα-induced cell migration and F-actin formation. |
Collectively, these preclinical findings highlight this compound as a synthetic chalcone derivative with promising anti-inflammatory and anti-cancer activities mediated through the modulation of key signaling pathways, particularly the NF-κB pathway. Continued preclinical investigation is essential to further delineate its full pharmacological profile and therapeutic potential.
Properties
CAS No. |
1426059-23-5 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.33 |
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-21-13-5-7-18(20)16(11-13)17(19)6-4-12-8-14(22-2)10-15(9-12)23-3/h4-11,20H,1-3H3/b6-4+ |
InChI Key |
GUNJFYJQOLVLTF-GQCTYLIASA-N |
SMILES |
OC1=C(C(/C=C/C2=CC(OC)=CC(OC)=C2)=O)C=C(OC)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DK-139; DK 139; DK139; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Development of Dk 139
Synthetic Pathways for DK-139 Generation
The primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation reaction. aip.orgscispace.comwikipedia.org This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. wikipedia.org
To generate this compound, the specific precursors are 2-hydroxy-5-methoxyacetophenone and 3,5-dimethoxybenzaldehyde. The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) serving as the catalyst. aip.orgresearchgate.net
A general procedure, based on the synthesis of structurally similar chalcones, involves dissolving the precursor compounds in ethanol. researchgate.netnih.gov The mixture is cooled, and an aqueous solution of the base is added. The reaction then proceeds at room temperature for several hours. nih.gov Following the reaction, the mixture is poured into iced water and acidified, leading to the precipitation of the crude this compound product. nih.gov This solid can then be collected by filtration and washed. researchgate.net
Table 1: Precursor Compounds and Reaction Conditions for this compound Synthesis
| Precursor 1 | Precursor 2 | Catalyst | Solvent |
| 2-hydroxy-5-methoxyacetophenone | 3,5-dimethoxybenzaldehyde | KOH or NaOH | Ethanol |
Several strategies can be employed to optimize the yield and purity of chalcone (B49325) synthesis. The choice of catalyst and solvent can significantly impact the reaction's efficiency. researchgate.netajrconline.org For instance, sodium hydroxide has been shown to have superior catalytic activity compared to other bases like calcium hydroxide, magnesium hydroxide, or lithium hydroxide in the synthesis of 2'-hydroxy chalcones. ajrconline.org Isopropyl alcohol has also been identified as a more effective solvent than methanol, ethanol, or dichloromethane (B109758) in certain cases. ajrconline.org
Reaction conditions such as temperature and time are also critical. Studies have shown that temperature can have a drastic effect on both the yield and purity of the product, with lower temperatures (e.g., 0°C) sometimes providing the best results. ajrconline.org The quantity of the base catalyst and the duration of stirring are other factors that require optimization. ajrconline.org
Alternative synthetic methods and purification techniques have also been explored. Grinding the reactants together in a solvent-free or "neat" condition has been reported to produce higher yields in a shorter reaction time compared to the traditional reflux method. aip.org The Wittig reaction presents another synthetic route that can result in high-purity chalcones with excellent yields, often simplifying the purification process. nih.gov Purification of the final product is commonly achieved through recrystallization from a suitable solvent like ethanol, which helps to remove unreacted precursors and byproducts. aip.orgnih.gov
Table 2: Optimization Strategies for Chalcone Synthesis
| Parameter | Strategies |
| Catalyst | Experiment with different bases (e.g., NaOH, KOH) and their concentrations. researchgate.netajrconline.org |
| Solvent | Test various solvents (e.g., ethanol, isopropyl alcohol) to find the optimal medium. researchgate.netajrconline.org |
| Temperature | Optimize the reaction temperature; lower temperatures may improve yield and purity. ajrconline.org |
| Method | Consider alternative methods like grinding or the Wittig reaction for potentially higher yields and purity. aip.orgnih.gov |
| Purification | Employ recrystallization to obtain a highly pure final product. aip.orgnih.gov |
Derivatization and Analog Development Related to this compound Structure
The chalcone scaffold of this compound is amenable to various structural modifications, allowing for the development of derivatives and analogs to explore structure-activity relationships. Research has been conducted on the synthesis of a series of 3',4',5'-trimethoxychalcone analogues, which are structurally related to this compound. nih.gov These studies involve introducing different substituents onto the aromatic rings of the chalcone core to investigate their effects on biological activity. nih.gov
For example, new 2'-hydroxy-chalcone derivatives have been synthesized by manipulating the base structure to include different oxyalkyl chains at various positions on the A-ring. mdpi.comnih.gov This derivatization is often achieved through a two-step process: first, the alkylation of a hydroxyacetophenone precursor, followed by a Claisen-Schmidt condensation with an appropriate aldehyde. nih.gov Ultrasound irradiation has been utilized to assist in these reactions, sometimes leading to nearly stoichiometric synthesis. nih.gov
Structural Modifications and Their Research Implications
Structural modifications of the this compound framework have significant implications for its biological properties. The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on both aromatic rings are known to be important for the anti-inflammatory properties of chalcones. mdpi.com
Studies on various chalcone derivatives have provided insights into how specific structural features influence their activity. For instance, a quantitative structure-activity relationship (QSAR) analysis of a series of 2'-hydroxy-chalcones suggested that features like the presence of fluoride, hydroxyl, and amine groups on the chalcone skeleton can increase certain biological activities. mdpi.com The development of analogs with varied substitution patterns allows researchers to probe the molecular targets of these compounds and to potentially enhance their potency and selectivity. nih.gov For example, the synthesis of 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198) (DK-143), a compound structurally similar to this compound, and its evaluation in breast cancer cells, highlights how minor structural changes can be explored for different therapeutic applications. nih.gov
Preclinical Pharmacological Activities of Dk 139
Anti-inflammatory Efficacy
DK-139 exhibits notable anti-inflammatory effects, particularly within the central nervous system's resident immune cells, the microglia. Its mechanisms of action involve the suppression of key inflammatory pathways and the modulation of pro-inflammatory molecule production.
Suppression of Inflammatory Responses in Microglial Cell Models
In preclinical models utilizing BV2 microglial cells, this compound has been shown to effectively suppress inflammatory responses triggered by lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong immune reaction. This compound exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated inflammatory response. nih.govresearchgate.net This inhibition disrupts the downstream signaling cascade that leads to the activation of inflammatory genes. Specifically, this compound blocks the phosphorylation of IκB and the subsequent nuclear translocation of the transcription factor NF-κB (p65/RelA), a critical step in the inflammatory process. nih.govresearchgate.netresearchgate.net By preventing NF-κB from reaching the nucleus, this compound effectively halts the transcription of numerous pro-inflammatory genes. nih.govresearchgate.net
Modulation of Pro-inflammatory Mediator Expression
This compound's anti-inflammatory properties extend to its ability to modulate the expression of several key pro-inflammatory mediators that play a crucial role in the inflammatory cascade.
This compound has been found to reduce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of nitric oxide (NO) during inflammation. nih.govresearchgate.net By inhibiting iNOS expression in LPS-stimulated BV2 microglial cells, this compound effectively decreases the production of NO, a potent inflammatory molecule. researchgate.net
The expression of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation and pain, is also regulated by this compound. nih.govresearchgate.net Studies have shown that this compound reduces the expression of COX-2 in LPS-stimulated BV2 microglial cells, thereby limiting the production of pro-inflammatory prostaglandins. nih.govresearchgate.net
This compound has demonstrated an ability to influence the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). Research has shown that this compound reduces the expression of IL-1β in LPS-stimulated BV2 microglial cells. nih.govresearchgate.net Furthermore, this compound has been observed to decrease the mRNA levels of both IL-1β and IL-6 in this cell model. researchgate.net
Interactive Data Table: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells
| Mediator | Effect of this compound | Research Finding |
| Nitric Oxide (NO) | Inhibition | This compound reduced the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. nih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Regulation | This compound reduced the expression of COX-2. nih.govresearchgate.net |
| Interleukin-1β (IL-1β) | Influence | This compound reduced the expression and mRNA levels of IL-1β. nih.govresearchgate.net |
| Interleukin-6 (IL-6) | Influence | This compound reduced the mRNA levels of IL-6. researchgate.net |
Anti-tumor Invasion and Migration Properties
Beyond its anti-inflammatory effects, this compound has shown promise in inhibiting the processes of tumor invasion and migration. In studies utilizing the human breast cancer cell line MDA-MB-231, this compound was found to suppress the invasive and migratory capabilities of these cancer cells when stimulated by tumor necrosis factor-alpha (TNFα). nih.gov This effect is attributed to the inhibition of the NF-κB signaling pathway, which in turn prevents the expression of growth-regulated oncogene-alpha (GROα), a chemokine involved in tumor progression and metastasis. nih.gov By targeting this pathway, this compound demonstrates its potential as a compound for investigating anti-metastatic therapeutic strategies. nih.govsci-hub.se
Interactive Data Table: Anti-tumor Properties of this compound on MDA-MB-231 Human Breast Cancer Cells
| Property | Effect of this compound | Research Finding |
| Cell Invasion | Inhibition | This compound prevented the TNFα-induced invasive capability of MDA-MB-231 cells. nih.gov |
| Cell Migration | Inhibition | This compound prevented the TNFα-induced cell migration of MDA-MB-231 cells. nih.gov |
Inhibition of Tumor Cell Locomotion
This compound, a synthetic chalcone (B49325) derivative identified as 2-hydroxy-3',5,5'-trimethoxychalcone, has demonstrated notable inhibitory effects on the movement of cancer cells in preclinical studies. Research focused on highly invasive human breast cancer cells (MDA-MB-231) has shown that this compound can effectively prevent cell migration induced by tumor necrosis factor-alpha (TNFα). nih.gov This inhibition of locomotion is linked to the compound's ability to interfere with the formation of F-actin, a critical component of the cellular machinery responsible for cell motility. nih.gov By disrupting the organization of the actin cytoskeleton, this compound impedes the cancer cells' ability to move and migrate.
Suppression of Invasive Capability
The invasive nature of malignant tumors is a key factor in metastasis. This compound has been shown to directly counter this characteristic. In studies involving MDA-MB-231 human breast cancer cells, this compound was observed to suppress the invasive capability of these cells that is otherwise promoted by TNFα. nih.govd-nb.info This suggests that this compound can interfere with the cellular processes that allow cancer cells to penetrate surrounding tissues and invade new areas, a critical step in the metastatic cascade. The mechanism behind this suppression is linked to its effects on specific signaling pathways that govern invasion. nih.govnih.gov
Effects on Growth-Regulated Oncogene-alpha (GROα) Expression
Growth-regulated oncogene-alpha (GROα) is a chemokine that plays a significant role in tumor development, including the stimulation of angiogenesis and metastasis. nih.govnih.gov this compound has been found to exert its anti-invasive effects by modulating the expression of GROα. nih.govmdpi.com Specifically, this compound inhibits the TNFα-induced gene promoter activity of GROα in MDA-MB-231 breast cancer cells. nih.gov This inhibitory action is achieved through the suppression of IκB kinase (IKK), a key component in the NF-κB signaling pathway. nih.gov By inhibiting the NF-κB pathway, this compound effectively downregulates the expression of GROα, thereby contributing to the reduction of tumor cell invasion and locomotion. nih.govhoelzel-biotech.com
Table 1: Effects of this compound on Tumor Cell Locomotion and Invasion
| Cell Line | Treatment | Observed Effect | Mechanism of Action |
| MDA-MB-231 (Human Breast Cancer) | This compound + TNFα | Inhibition of cell migration and invasion. | Suppression of NF-κB-mediated GROα expression. nih.gov |
| MDA-MB-231 (Human Breast Cancer) | This compound + TNFα | Prevention of F-actin formation. | Disruption of cytoskeletal organization. nih.gov |
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been identified as an inducer of apoptosis in various cancer cell lines. In studies on A549 human lung cancer cells, this compound was shown to trigger apoptosis. nih.govscispace.com This pro-apoptotic activity is not dependent on the p53 tumor suppressor protein, indicating a potentially broad applicability against cancers with mutated or deficient p53. scispace.comresearcher.life The induction of apoptosis by this compound is mediated through the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent cell death. scispace.comresearcher.life
Caspase Cascade Activation
The process of apoptosis is executed by a family of proteases known as caspases. This compound has been demonstrated to activate this caspase cascade in cancer cells. nih.gov In A549 lung cancer cells, treatment with this compound stimulated the caspase pathway, leading to apoptosis. nih.gov Further investigation into the mechanism revealed that this compound triggers the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress. nih.gov This ER stress-activated UPR pathway is a key initiator of the caspase-mediated apoptosis observed with this compound treatment. nih.gov Another identified mechanism involves ROS-mediated DNA damage, which in turn activates the caspase-2 cascade, contributing to the execution of apoptosis. scispace.com
Impact on Clonogenicity
Clonogenicity, the ability of a single cancer cell to proliferate and form a colony, is a measure of its tumorigenic potential. This compound has been shown to negatively impact the clonogenic survival of cancer cells. In studies involving various lung cancer cell lines, treatment with this compound resulted in an inhibition of their clonogenicity. nih.gov This suggests that this compound not only induces immediate cell death through apoptosis but also reduces the long-term proliferative capacity of surviving cancer cells, thereby hindering tumor growth and recurrence.
Table 2: Apoptotic and Anti-Clonogenic Effects of this compound
| Cell Line | Effect | Key Molecular Events |
| A549 (Human Lung Cancer) | Induction of Apoptosis | Stimulation of caspase cascade via ER stress and UPR activation. nih.gov |
| A549 (Human Lung Cancer) | Induction of Apoptosis | ROS-mediated DNA damage and activation of caspase-2 cascade. scispace.com |
| Various Lung Cancers | Inhibition of Clonogenicity | Reduction in the ability of single cells to form colonies. nih.gov |
Molecular and Cellular Mechanisms of Action of Dk 139
Modulation of Toll-like Receptor 4 (TLR4) Signaling Pathway
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory mediators. DK-139 has been shown to effectively suppress the inflammatory response mediated by this receptor. In a screening of approximately 200 novel chalcone-derived synthetic chemicals, this compound was identified as the most potent inhibitor of TLR4-mediated inflammatory responses nih.gov. Its mechanism of action involves targeting the TLR4 signaling pathway, thereby mitigating the downstream inflammatory effects typically seen in response to TLR4 agonists like LPS nih.govnih.gov.
This compound directly interferes with the activation of TLR4 by LPS. In cell-based assays using Human Embryonic Kidney (HEK) 293 cells engineered to express human TLR4 (HEK-Blue™-hTLR4), this compound demonstrated a marked ability to inhibit LPS-induced TLR4 activity nih.govnih.gov. The activity of TLR4 is often measured by a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), which is activated upon TLR4 stimulation. Studies have shown that this compound inhibits this SEAP activity in a dose-dependent manner when cells are stimulated with LPS, confirming its role as a potent blocker of TLR4 signaling nih.gov.
| This compound Concentration | Inhibition of LPS-Induced TLR4 Activity | Cell Line |
|---|---|---|
| Increasing Concentrations | Dose-dependent decrease in SEAP reporter activity | HEK-Blue™-hTLR4 |
Inhibition of Akt/IκB Kinase (IKK)/NF-κB Signaling Pathway
A primary mechanism through which this compound exerts its anti-inflammatory effects is by inhibiting the Akt/IκB Kinase (IKK)/NF-κB signaling pathway nih.gov. This pathway is a central regulator of inflammation, and its activation is a downstream consequence of TLR4 engagement. By targeting this cascade, this compound effectively blocks the nuclear signaling required for the expression of numerous pro-inflammatory genes.
In the canonical NF-κB pathway, the inhibitor of κB (IκB) protein sequesters the NF-κB dimer in the cytoplasm. Upon stimulation by signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, tagging it for ubiquitination and subsequent degradation by the proteasome. This degradation frees NF-κB to enter the nucleus. Research demonstrates that this compound blocks the lipopolysaccharide-induced phosphorylation of IκB nih.govnih.gov. By preventing this initial phosphorylation step, this compound effectively halts the degradation of IκB, thereby keeping NF-κB inactive and sequestered in the cytoplasm.
Following the degradation of IκB, the p65/RelA subunit of the NF-κB complex is typically phosphorylated, a crucial step for its translocation into the nucleus and subsequent transcriptional activity nih.gov. This compound has been found to block the LPS-induced phosphorylation of the p65/RelA subunit of NF-κB nih.gov. This action directly results in the inhibition of the nuclear translocation of NF-κB in BV2 microglial cells nih.gov. By preventing both the release from IκB and the necessary phosphorylation of p65, this compound ensures that the NF-κB transcription factor cannot reach its nuclear targets.
| Molecular Event | Effect of this compound | Cell Model |
|---|---|---|
| LPS-induced IκB Phosphorylation | Blocked | BV2 microglial cells |
| LPS-induced p65/RelA Phosphorylation | Blocked | BV2 microglial cells |
| NF-κB Nuclear Translocation | Inhibited | BV2 microglial cells |
The ultimate outcome of NF-κB activation is the transcription of a wide array of target genes, many of which encode pro-inflammatory proteins. By inhibiting the NF-κB pathway, this compound leads to the suppression of these target genes nih.gov. For instance, this compound significantly reduces the production of nitric oxide (NO), an inflammatory mediator, by downregulating the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS), which is a known NF-κB target gene nih.gov. This suppression of gene expression occurs without inducing cytotoxicity, indicating a specific inhibitory effect on the signaling pathway nih.gov.
Engagement of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. When the load of unfolded or misfolded proteins exceeds the ER's capacity, a state of ER stress occurs, which in turn activates a signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore proteostasis but can trigger cell death if the stress is prolonged wikipedia.org.
Based on the available scientific literature, there is currently no specific information detailing the engagement of this compound with the ER stress and the Unfolded Protein Response pathways.
Activation of ER Stress Sensors (e.g., p-PERK, GRP78/BiP, IRE1α)
This compound initiates the UPR by activating its principal sensors. Under normal conditions, these sensors are kept inactive through their association with the ER chaperone protein GRP78/BiP. aacrjournals.orgrsc.org However, upon ER stress induced by this compound, GRP78/BiP dissociates from these sensors to bind to the accumulating unfolded proteins, leading to the activation of the UPR pathways. mdpi.comnih.govresearchgate.net
The key sensors activated are:
PERK (PKR-like ER kinase): Upon dissociation from GRP78/BiP, PERK oligomerizes and undergoes autophosphorylation, becoming activated (p-PERK). researchgate.netpatsnap.com Activated PERK then phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. aacrjournals.orgresearchgate.net
IRE1α (Inositol-requiring enzyme 1α): Similar to PERK, IRE1α is activated through dissociation from GRP78/BiP, followed by dimerization and autophosphorylation. researchgate.netmdpi.com IRE1α is considered the most conserved branch of the UPR. nih.gov
GRP78/BiP (Glucose-regulated protein 78/Binding immunoglobulin protein): The increased expression and dissociation of this master regulator from the ER stress sensors is a hallmark of UPR activation. rsc.orgresearchgate.net
| Sensor | State in Homeostasis | Activation Mechanism by this compound | Consequence of Activation |
| PERK | Inactive, bound to GRP78/BiP | Dissociation from GRP78/BiP, oligomerization, and autophosphorylation. | Phosphorylation of eIF2α, leading to translational attenuation. |
| IRE1α | Inactive, bound to GRP78/BiP | Dissociation from GRP78/BiP, dimerization, and autophosphorylation. | Initiates unconventional splicing of XBP1 mRNA. |
| GRP78/BiP | Bound to PERK, IRE1α, and ATF6 | Binds to unfolded proteins induced by this compound, releasing the sensors. | Upregulation of chaperone activity and initiation of UPR signaling. |
Upregulation of XBP-1 mRNA Splicing and ATF4 Expression
The activation of PERK and IRE1α by this compound directly leads to the upregulation of key transcription factors that mediate the UPR.
XBP-1 mRNA Splicing: Activated IRE1α possesses endoribonuclease activity, which catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.govnih.govscience.gov This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces the potent transcriptional activator, spliced XBP1 (XBP1s). drugbank.comsemanticscholar.org XBP1s then translocates to the nucleus to activate the transcription of genes involved in restoring ER homeostasis. nih.gov
ATF4 Expression: While the phosphorylation of eIF2α by p-PERK inhibits global translation, it paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA. mdpi.comresearchgate.net ATF4 is a key transcription factor that induces the expression of genes involved in amino acid metabolism, redox homeostasis, and, under prolonged stress, apoptosis. aacrjournals.orgnih.gov
Induction of Pro-apoptotic Transcription Factors (e.g., CHOP, Bim)
If the ER stress induced by this compound is severe or prolonged, the UPR signaling shifts from a pro-survival to a pro-apoptotic response. This shift is primarily mediated by the transcription factor CHOP (C/EBP homologous protein), which is induced by ATF4. aacrjournals.orgoup.com
CHOP (GADD153): The ATF4-mediated induction of CHOP is a critical step in ER stress-mediated apoptosis. frontiersin.org CHOP promotes cell death by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins. oup.comnih.gov
Bim: The pro-apoptotic BH3-only protein Bim is a downstream target in this pathway. Its induction in response to ER stress can be mediated by CHOP. nih.govresearchgate.netresearchgate.net Bim plays a crucial role in initiating the intrinsic apoptotic pathway by activating Bax and Bak. nih.gov The activation of the IRE1α-TRAF2-JNK signaling axis can also contribute to the activation of Bim. karger.com
| Transcription Factor | Upstream Activator | Role in Apoptosis |
| ATF4 | p-PERK/p-eIF2α | Induces the expression of CHOP. |
| XBP1s | IRE1α | Primarily adaptive, but can contribute to apoptosis under severe stress. |
| CHOP | ATF4 | Master regulator of ER stress-induced apoptosis; upregulates pro-apoptotic proteins. |
| Bim | CHOP, JNK | A key initiator of the intrinsic apoptotic pathway. |
Potential Interactions with Other Signaling Molecules and Cellular Processes
The ER stress pathways activated by this compound exhibit significant crosstalk with other cellular signaling networks, amplifying the pro-apoptotic signal.
JNK Pathway: Under sustained ER stress, activated IRE1α can recruit TNF receptor-associated factor 2 (TRAF2). karger.com This interaction leads to the activation of the c-Jun N-terminal kinase (JNK) signaling cascade. karger.commdpi.com Activated JNK can promote apoptosis by phosphorylating and inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bim. karger.com
NF-κB Pathway: There is evidence of complex crosstalk between the UPR and the NF-κB signaling pathway. For instance, the IRE1α-TRAF2 complex can also interact with IκB kinase (IKK), potentially leading to the activation of NF-κB, a key regulator of inflammation and cell survival. mdpi.com
Autophagy: The PERK-eIF2α-ATF4 axis is known to transcriptionally upregulate autophagy-related genes. frontiersin.orgnih.gov Autophagy can initially serve as a protective mechanism, but it can also lead to Chop-dependent induction of Bim, thereby sensitizing cells to apoptosis. nih.gov
Mitochondrial Apoptosis Pathway: The pro-apoptotic signals originating from the ER, such as the upregulation of Bim and the activation of Bax and Bak by CHOP, converge on the mitochondria. nih.gov This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, executing apoptosis. nih.gov
Experimental Models and Methodologies in Dk 139 Research
In Vitro Cell-Based Assays
Microglial Cell Models (e.g., BV2 microglial cells, primary cultured rat microglia)
Research on the anti-inflammatory effects of DK-139 has extensively used BV2 microglial cells, an immortalized murine cell line that serves as a common model for primary microglia. mdpi.comscience.gov Studies have also employed primary cultured rat microglia to validate findings in a primary cell model. science.gov In these models, this compound has been shown to suppress the inflammatory response induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Key findings in these microglial cell models demonstrate that this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comscience.gov This was observed through the reduced phosphorylation of IκBα and the p65/RelA subunit of NF-κB, which are critical steps in the activation of this pathway. mdpi.comscience.gov Immunofluorescence microscopy further confirmed that this compound prevents the translocation of the active p65/RelA subunit into the nucleus in BV2 cells. mdpi.comscience.gov
| Cell Model | Assay | Key Finding with this compound |
| BV2 microglial cells | Western Blot | Inhibition of LPS-induced phosphorylation of IκBα and p65/RelA. mdpi.comscience.gov |
| BV2 microglial cells | Immunofluorescence | Blockade of nuclear translocation of p65/RelA. mdpi.comscience.gov |
| Primary cultured rat microglia | RT-PCR | Suppression of LPS-induced inflammatory gene expression. science.gov |
Cancer Cell Lines (e.g., A549 lung cancer cells, MDA-MB-231 human breast cancer cells, KBM-5 human myeloid cells)
The anti-cancer potential of this compound has been evaluated using various cancer cell lines. In A549 human lung cancer cells, this compound has been found to inhibit cell proliferation and induce programmed cell death, or apoptosis. researchgate.net For MDA-MB-231 human breast cancer cells, research has focused on the compound's ability to inhibit cell motility and invasion, which are key processes in cancer metastasis. cellosaurus.org To date, no published studies have been identified that investigate the effects of this compound on KBM-5 human myeloid cells.
Reporter Gene Assays for Pathway Activity
To quantify the effect of this compound on NF-κB transcriptional activity, reporter gene assays have been utilized. mdpi.comscience.gov In these experiments, BV2 microglial cells were transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB binding sites. mdpi.comscience.gov Upon stimulation with LPS, NF-κB activation leads to the expression of luciferase, which can be measured as a light signal. Treatment with this compound was shown to dose-dependently decrease the LPS-induced luciferase activity, providing quantitative evidence of its inhibitory effect on the NF-κB pathway. mdpi.comscience.gov
| Cell Line | Assay Type | Pathway Investigated | Result with this compound |
| BV2 microglial cells | Luciferase Reporter Assay | NF-κB Transcriptional Activity | Dose-dependent reduction in LPS-induced activity. mdpi.comscience.gov |
Measurement of Inflammatory Mediators and Gene Expression
The anti-inflammatory effects of this compound were further characterized by measuring its impact on the production of inflammatory mediators and the expression of related genes in microglial cells. In LPS-stimulated BV2 cells and primary cultured rat microglia, this compound was found to suppress the mRNA expression of several pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6). science.gov Consistent with the reduction in iNOS expression, this compound also inhibited the production of nitric oxide (NO) in LPS-treated BV2 cells. science.gov
| Cell Model | Measurement | Effect of this compound |
| BV2 microglial cells | mRNA expression (iNOS, COX-2, IL-1β, IL-6) | Suppression of LPS-induced expression. science.gov |
| Primary cultured rat microglia | mRNA expression (iNOS, COX-2, IL-1β) | Suppression of LPS-induced expression. science.gov |
| BV2 microglial cells | Nitric Oxide (NO) Production | Inhibition of LPS-induced production. science.gov |
Cell Migration and Invasion Assays
The potential of this compound to inhibit cancer cell metastasis has been investigated using cell migration and invasion assays with the highly invasive MDA-MB-231 human breast cancer cell line. cellosaurus.org These assays are critical for understanding the anti-metastatic potential of a compound. It was demonstrated that this compound was able to prevent cell migration and the invasive capability of these cells when stimulated with tumor necrosis factor-alpha (TNFα), a known promoter of metastasis. cellosaurus.org The inhibitory effect of this compound on cell migration was linked to its ability to suppress the expression of Growth-regulated oncogene-alpha (GROα), a chemokine involved in cell motility. cellosaurus.org
| Cell Line | Assay Type | Key Finding with this compound |
| MDA-MB-231 | Cell Migration Assay | Prevention of TNFα-induced migration. cellosaurus.org |
| MDA-MB-231 | Invasion Assay | Prevention of TNFα-induced invasion. cellosaurus.org |
Apoptosis and Cell Proliferation Assays
The effect of this compound on cancer cell survival and proliferation has been specifically studied in A549 lung cancer cells. researchgate.net These studies have shown that this compound can inhibit the clonogenicity of various lung cancer cells, indicating a reduction in their ability to proliferate and form colonies. researchgate.net Furthermore, treatment with this compound was found to stimulate the caspase cascade, a key molecular pathway of apoptosis, ultimately leading to the programmed cell death of A549 cells. researchgate.net The induction of apoptosis by this compound was linked to the activation of the unfolded protein response, a cellular stress response pathway. researchgate.net
| Cell Line | Assay Type | Effect of this compound |
| A549 lung cancer cells | Clonogenicity Assay | Inhibition of colony formation. researchgate.net |
| A549 lung cancer cells | Apoptosis Assay (Caspase activation) | Stimulation of the caspase cascade, leading to apoptosis. researchgate.net |
In Vivo Non-Human Animal Models (Preclinical)
While direct in vivo studies specifically investigating this compound are not extensively documented in publicly available research, the established methodologies for evaluating similar compounds provide a framework for its potential preclinical assessment.
Lipopolysaccharide (LPS)-induced neuroinflammation models are standard in preclinical research to mimic the inflammatory conditions seen in various neurological diseases. neurofit.comnih.govscantox.com Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the central nervous system, characterized by the activation of microglia and the production of pro-inflammatory cytokines. nih.govfrontiersin.org This model is widely used to assess the efficacy of potential anti-neuroinflammatory agents. nih.govnih.gov
In a typical LPS-induced neuroinflammation model, an animal, often a mouse or rat, would be administered LPS. nih.gov Subsequently, the effects of a test compound like this compound would be evaluated by measuring various inflammatory markers in the brain tissue. researchgate.net This can include the assessment of microglial activation and the levels of inflammatory cytokines. scantox.comresearchgate.net Behavioral tests can also be conducted to determine if the compound mitigates any cognitive or motor deficits induced by the neuroinflammation. neurofit.com
Table 1: Common Parameters Assessed in LPS-Induced Neuroinflammation Models
| Parameter Category | Specific Markers/Assays | Purpose |
|---|---|---|
| Cellular Activation | Iba1, GFAP (Immunohistochemistry) | To visualize and quantify the activation of microglia and astrocytes. |
| Inflammatory Cytokines | TNF-α, IL-1β, IL-6 (ELISA, qPCR) | To measure the levels of key pro-inflammatory mediators. |
| Inflammatory Enzymes | iNOS, COX-2 (Western Blot, qPCR) | To assess the expression of enzymes involved in the inflammatory cascade. |
| Signaling Pathways | NF-κB, MAPKs (Western Blot) | To investigate the intracellular signaling pathways modulated by the compound. |
| Behavioral Outcomes | Morris Water Maze, Y-Maze | To evaluate cognitive functions such as learning and memory. |
Tumor xenograft models are a cornerstone of preclinical cancer research, involving the implantation of human tumor cells into immunocompromised mice. nih.gov These models allow for the in vivo assessment of a compound's anti-tumor efficacy. While there is no specific information available on the use of this compound in tumor xenograft models, this methodology would be a critical step in evaluating its potential as an anti-cancer agent.
The process typically involves subcutaneously injecting human cancer cell lines into mice. Once tumors are established, the animals would be treated with the investigational compound. The primary endpoint is often the measurement of tumor volume over time to determine if the compound inhibits tumor growth.
The evaluation of pharmacological effects in animal models employs a variety of techniques to gather comprehensive data on a compound's activity. scielo.br These methodologies are crucial for understanding the potential therapeutic benefits and mechanisms of action.
For assessing anti-inflammatory effects, several models can be utilized. The carrageenan-induced paw edema model is a classic test for acute inflammation, where the reduction in paw swelling indicates anti-inflammatory activity. slideshare.netjst.go.jp In the context of neuroinflammation, behavioral tests are vital. For instance, the T-maze can be used to assess spontaneous and continuous alternation, providing insights into cognitive function. neurofit.com
Histological and biochemical analyses are also fundamental. Immunohistochemistry can be used to visualize the presence of specific proteins and cell types in tissue sections, such as activated microglia in the brain. scantox.com Techniques like ELISA and Western blotting allow for the quantification of specific proteins, such as cytokines and signaling molecules, in tissue homogenates. researchgate.net
Computational Approaches and Molecular Docking
Computational methods, particularly molecular docking, have been instrumental in predicting and understanding the molecular interactions of this compound. These in silico techniques provide valuable insights into how a ligand, such as this compound, might bind to a protein target.
Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In the case of this compound, molecular docking studies have been performed to understand its interaction with target proteins involved in inflammatory pathways. These simulations can predict the binding affinity and the specific amino acid residues involved in the interaction, guiding further experimental studies.
The simulation of binding sites provides a three-dimensional representation of how a ligand fits into the active site of a protein. For this compound, molecular docking simulations have been used to model its binding to the ATP-binding site of the Akt protein, a key kinase in the NF-κB signaling pathway. These simulations can reveal the precise conformation of this compound within the binding pocket and highlight the critical interactions that contribute to its inhibitory activity. By understanding these interactions at a molecular level, researchers can potentially design more potent and selective inhibitors.
Broader Research Implications and Future Directions for Dk 139
Potential Therapeutic Applications Beyond Current Focus (Preclinical Horizon)
Initial investigations into a new compound are often focused on a specific biological target or disease model. However, the full therapeutic potential of a molecule like DK-139 may extend beyond its primary area of study. Preclinical research would aim to uncover these broader applications.
The potential neuroprotective or neuro-restorative properties of this compound would be a significant area of interest. Research would focus on its ability to modulate pathways implicated in the pathogenesis of neurodegenerative diseases. This could involve investigating its effects on protein aggregation, oxidative stress, neuroinflammation, and neuronal apoptosis, which are common hallmarks of various neurodegenerative conditions.
The application of novel compounds in oncology is a major focus of pharmaceutical research. The chemotherapeutic potential of this compound would be assessed across a diverse range of cancer types. Key research questions would revolve around its ability to induce cancer cell death (apoptosis), inhibit cell proliferation, and prevent metastasis. The table below outlines hypothetical research findings for this compound in this context.
| Cancer Type | In Vitro Model | Observed Effect of this compound |
| Breast Cancer | MCF-7 cell line | Induction of apoptosis |
| Lung Cancer | A549 cell line | Inhibition of cell proliferation |
| Glioblastoma | U87 MG cell line | Reduction in cell migration |
Development of Novel this compound Analogues and Derivatives with Enhanced Potency or Specificity
Once the initial biological activity of this compound is established, the next logical step is to create analogues and derivatives. This process, known as medicinal chemistry, aims to improve the compound's properties. The goal would be to synthesize new molecules based on the this compound scaffold that exhibit enhanced potency against their biological target, increased selectivity to reduce off-target effects, and improved pharmacokinetic profiles.
Integration of Multi-Omics and Systems Biology Approaches in Research
To gain a comprehensive understanding of this compound's mechanism of action, modern research would employ multi-omics and systems biology approaches. nih.govnih.gov These powerful techniques allow for the simultaneous analysis of various biological molecules, providing a holistic view of the cellular response to the compound. nih.govnih.gov This would involve:
Genomics: To identify any genetic factors that may influence the response to this compound.
Transcriptomics: To analyze changes in gene expression patterns induced by the compound.
Proteomics: To study alterations in protein levels and post-translational modifications.
Metabolomics: To map the changes in metabolic pathways affected by this compound.
By integrating these datasets, researchers can construct comprehensive models of this compound's biological effects.
Advanced Preclinical Research Methodologies
The evaluation of this compound would necessitate the use of sophisticated preclinical models that can more accurately predict its effects in humans.
Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of native tissues. Therefore, the investigation of this compound would benefit from the use of advanced models such as:
3D Organoids: These are self-organizing, three-dimensional structures grown from stem cells that mimic the architecture and function of specific organs.
Spheroids: Aggregates of cancer cells that replicate the tumor microenvironment more closely than 2D cultures.
Organ-on-a-chip technology: Microfluidic devices that simulate the physiology of human organs, allowing for the study of drug responses in a more dynamic and relevant context.
Ex vivo tissue cultures: The use of patient-derived tissues to test the efficacy and toxicity of this compound in a more personalized manner.
The table below summarizes the advantages of these advanced models.
| Model Type | Key Advantages |
| 3D Organoids | Mimic organ architecture and function |
| Spheroids | Replicate tumor microenvironment |
| Organ-on-a-chip | Dynamic simulation of organ physiology |
| Ex vivo tissue cultures | Personalized medicine applications |
By employing these advanced research methodologies, the scientific community can thoroughly investigate the therapeutic potential of novel compounds like this compound and pave the way for future clinical applications.
Translational Research Considerations in Preclinical Development
A discussion on this topic would necessitate data on animal models of disease, biomarker strategies, and early-phase clinical trial design considerations, none of which are available for this compound.
Unexplored Pharmacological Targets and Pathways for this compound
Identifying unexplored targets and pathways requires a baseline understanding of the compound's known pharmacological interactions and signaling pathways, which is currently absent from public knowledge.
Until information about this compound is published in peer-reviewed literature or other public disclosures, a scientifically accurate and informative article meeting the specified requirements cannot be produced.
Concluding Perspectives in Dk 139 Academic Research
Summary of Key Preclinical Findings on DK-139
Preclinical investigations have highlighted this compound, a synthetic chalcone (B49325) derivative known as 2′-hydroxy-3,5′,5-trimethoxychalcone, for its notable anti-inflammatory effects. Studies in BV2 microglial cells have demonstrated that this compound can suppress the inflammatory response mediated by Toll-like receptor 4 (TLR4). researchgate.netkoreamed.org Specifically, this compound was found to inhibit lipopolysaccharide (LPS)-induced TLR4 activity. researchgate.netkoreamed.org
A key mechanism identified involves the inhibition of the Akt/NF-κB signaling pathway. This compound effectively blocked the LPS-induced phosphorylation of IκB and p65/RelA NF-κB. researchgate.netkoreamed.org This action subsequently inhibited the nuclear translocation and trans-acting activity of NF-κB in BV2 microglial cells. researchgate.netkoreamed.org Furthermore, this compound was shown to reduce the expression of NF-κB target genes, including those encoding for COX-2, iNOS, and IL-1β, in LPS-stimulated BV2 microglial cells. researchgate.netkoreamed.org The compound also blocked LPS-induced Akt phosphorylation, suggesting that its anti-inflammatory effect on microglial cells is mediated through the inhibition of the Akt/IκB kinase (IKK)/NF-κB signaling pathway. researchgate.netkoreamed.org
Beyond its anti-inflammatory actions in microglial cells, the impact of 2′-hydroxy-3,5′,5-trimethoxychalcone (this compound) on human lung cancer cells has also been explored. mdpi.com
Outstanding Research Questions and Challenges in Compound Development
Despite the promising preclinical findings, several research questions and challenges remain in the development of this compound and similar chalcone derivatives. A significant challenge in academic research, generally, involves defining entirely unexplored research problems. ceon.rs While this compound has shown specific activities, a deeper understanding of its full spectrum of biological interactions and potential off-target effects is crucial.
The complexity of biological systems and disease mechanisms presents inherent challenges in translating preclinical observations to clinical applications. For chalcones, including this compound, in-depth research on this highly impactful scaffold is noted as lacking to date. researchgate.net While many synthetic analogs of natural chalcones have shown similar bioactivities with often enhanced potency and reduced toxicity, a comprehensive understanding of the structure-activity relationships for specific therapeutic applications is still evolving. researchgate.net
Challenges in compound development also include optimizing pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which are not detailed in the provided scope but are critical for advancing a compound. Ensuring the specificity of action and minimizing potential interactions with other biological pathways or targets represent ongoing challenges in developing chalcone derivatives.
Future Research Trajectories for this compound and Chalcone Chemistry
Future research on this compound should aim to build upon the observed preclinical efficacy by further elucidating its precise molecular targets and mechanisms of action in various cell types and disease models. Investigating its potential therapeutic applications beyond neuroinflammation, perhaps in the context of cancer or other inflammatory conditions where the Akt/NF-κB pathway plays a significant role, represents a clear trajectory. researchgate.netkoreamed.orgmdpi.comresearchgate.net
For chalcone chemistry more broadly, future directions involve the continued rational design and synthesis of novel derivatives with improved potency, specificity, and pharmacokinetic profiles. researchgate.net Structure-activity relationship studies, like those exploring the impact of different substituents on the chalcone structure, will be essential in this process. mdpi.com The ease of structural modification of the chalcone scaffold makes it convenient to generate functionalized derivatives, offering a vast chemical space for exploration in drug discovery. researchgate.net
Q & A
What molecular mechanisms underlie DK-139’s anti-inflammatory effects, and how can these be methodologically investigated?
Answer: this compound suppresses Toll-like receptor 4 (TLR4)-mediated inflammation by inhibiting the Akt/NF-κB pathway, as demonstrated in LPS-stimulated BV2 microglial cells and RAW264.7 macrophages . Key methodologies include:
- RT-qPCR : To quantify reductions in pro-inflammatory gene expression (e.g., iNOS, COX-2, IL-1β, IL-6) across this compound concentrations (5–20 μM) .
- NO assay : Measure nitric oxide levels via Griess reagent to validate functional anti-inflammatory outcomes .
- Western blotting : Assess phosphorylation status of Akt and nuclear translocation of NF-κB subunits (e.g., p65) to confirm pathway inhibition .
How do researchers determine the optimal concentration range of this compound for in vitro studies?
Answer: A dose-response analysis is critical. Evidence suggests 10–20 μM this compound significantly reduces inflammatory mediators (e.g., NO, IL-6) without cytotoxicity in RAW264.7 cells . Methodological steps include:
- Cell viability assays : Use MTT or CCK-8 to establish non-toxic ranges.
- Dose gradients : Test concentrations (e.g., 5–50 μM) to identify thresholds for efficacy and toxicity.
- Statistical validation : Ensure significance (e.g., p < 0.05) between treated and untreated groups, particularly for higher concentrations .
What experimental strategies address discrepancies in this compound’s efficacy across different cancer cell lines?
Answer: Contradictions in efficacy (e.g., breast vs. lung cancer models) may arise from cell-specific factors like baseline NF-κB activity or ROS tolerance . Approaches include:
- Comparative transcriptomics : Profile NF-κB target genes (e.g., GROα, BCL-2) across cell lines to identify resistance markers.
- ROS modulation : Co-treat with antioxidants (e.g., NAC) to test if this compound’s pro-apoptotic effects in A549 cells are ROS-dependent .
- Invasion assays : Use Matrigel-based models to quantify TNFα-induced metastatic suppression in MDA-MB-231 breast cancer cells .
How can researchers validate this compound’s specificity for NF-κB signaling versus off-target pathways?
Answer: To confirm pathway specificity:
- Knockdown/knockout models : Use siRNA or CRISPR to silence NF-κB subunits (e.g., p65) and assess residual this compound effects.
- Pathway inhibitors : Co-administer inhibitors of alternative pathways (e.g., MAPK) to isolate NF-κB-specific contributions .
- Transcriptomic profiling : RNA-seq can identify off-target gene expression changes unrelated to NF-κB .
What are key endpoints for evaluating this compound’s anti-cancer activity in preclinical models?
Answer: Focus on mechanistic and functional endpoints:
- Apoptosis markers : Caspase-3/7 activation and PARP cleavage via flow cytometry or immunoblotting .
- Metastasis suppression : Quantify TNFα-induced invasion using Transwell assays with MDA-MB-231 cells .
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to measure oxidative stress in A549 lung cancer cells .
What methodological considerations are critical when combining this compound with other therapies?
Answer: Synergistic studies require:
- Isobologram analysis : Determine additive, synergistic, or antagonistic effects with chemotherapeutics (e.g., doxorubicin) .
- Sequential dosing : Test pre-treatment vs. co-treatment regimens to optimize timing.
- In vivo validation : Use xenograft models to assess tumor regression and toxicity profiles in combinatorial approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
